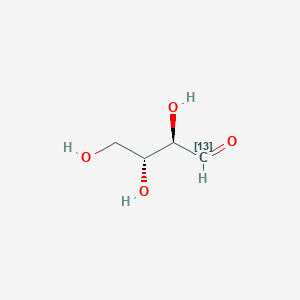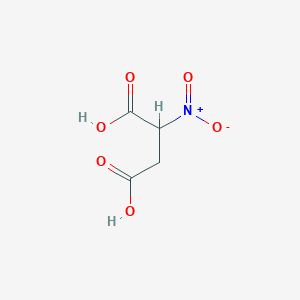
Nitrosuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosuccinic acid, also known as NSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NSC is a nitric oxide donor, which means that it can release nitric oxide (NO) in a controlled manner. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Wirkmechanismus
Nitrosuccinic acid releases nitric oxide in a controlled manner, which activates the soluble guanylate cyclase (sGC) enzyme. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates various physiological processes. The increase in cGMP levels leads to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemische Und Physiologische Effekte
Nitrosuccinic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of nitric oxide and cGMP in various tissues, including the heart, lungs, and brain. Nitrosuccinic acid has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Nitrosuccinic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrosuccinic acid has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Nitrosuccinic acid can also be used in a variety of experimental settings, including in vitro and in vivo studies. However, Nitrosuccinic acid has some limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
Nitrosuccinic acid has great potential for future research in various fields of medicine. Some possible future directions include:
1. Investigating the role of Nitrosuccinic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the potential of Nitrosuccinic acid as a therapeutic agent for the treatment of cancer.
3. Examining the effects of Nitrosuccinic acid on cardiovascular diseases, such as heart failure and hypertension.
4. Investigating the potential of Nitrosuccinic acid as a treatment for inflammatory bowel disease.
5. Studying the effects of Nitrosuccinic acid on wound healing and tissue regeneration.
Conclusion:
In conclusion, Nitrosuccinic acid is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Nitrosuccinic acid releases nitric oxide in a controlled manner, which activates the sGC enzyme and leads to the production of cGMP. Nitrosuccinic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has potential applications in various fields of medicine. Further research is needed to fully understand the potential of Nitrosuccinic acid as a therapeutic agent.
Synthesemethoden
Nitrosuccinic acid can be synthesized through the reaction of succinic anhydride with sodium nitrite in the presence of acetic acid. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield Nitrosuccinic acid.
Wissenschaftliche Forschungsanwendungen
Nitrosuccinic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Nitrosuccinic acid has also been investigated for its role in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
CAS-Nummer |
144923-27-3 |
|---|---|
Produktname |
Nitrosuccinic acid |
Molekularformel |
C4H5NO6 |
Molekulargewicht |
163.09 g/mol |
IUPAC-Name |
2-nitrobutanedioic acid |
InChI |
InChI=1S/C4H5NO6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
ALYOQPBWHZJZLF-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)[N+](=O)[O-])C(=O)O |
Synonyme |
Butanedioic acid, nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)


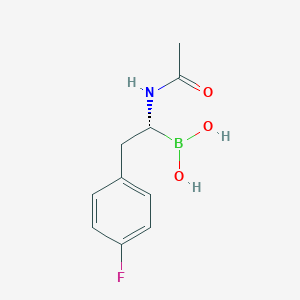
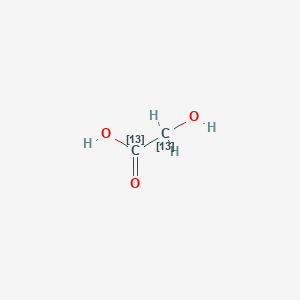
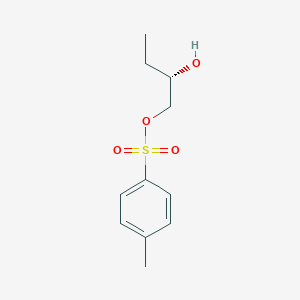





![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
